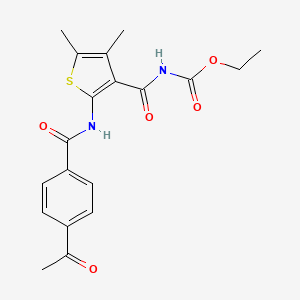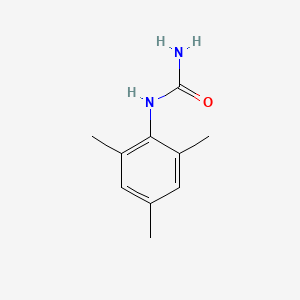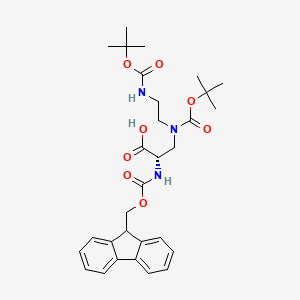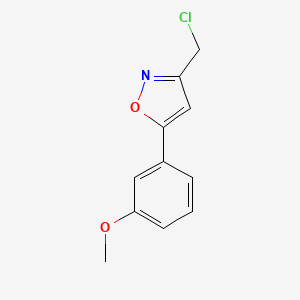
Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamido group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates. The thiophene ring and benzamido group would likely be introduced in earlier steps or through subsequent functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the benzamido group, and the carbamate group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
Carbamates, thiophenes, and benzamides can all participate in a variety of chemical reactions. Carbamates can undergo hydrolysis to form alcohols and isocyanates. Thiophenes can undergo electrophilic aromatic substitution reactions similar to those of benzene. Benzamides can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make it a potential hydrogen bond donor and acceptor. The aromatic rings could contribute to its lipophilicity .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on similar compounds has shown that molecules like ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate exhibit a molecular structure stabilized by intramolecular hydrogen bonding. This bonding is crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and drug design (Dolzhenko et al., 2010).
Carcinogenicity and Environmental Impact
The evaluation of the carcinogenicity of ethyl carbamate (urethane) and its presence in fermented foods and beverages has been a subject of study due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Understanding the environmental and health impacts of such compounds is essential for assessing risks and developing safer alternatives (Baan et al., 2007).
Metabolism Studies
Ethyl N,N-dimethylcarbamate's metabolism in rat liver highlights the enzymatic processes that break down carbamate compounds, providing insights into their biological interactions and potential toxicity. Such studies are crucial for drug development and understanding the environmental degradation of carbamate-based pesticides and chemicals (Hodgson & Casida, 1961).
Polymer Science Applications
The miscibility and interaction of polymer blends with carbonyl groups, such as those in ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, have been studied to understand the hydrogen bonding and miscibility in polymer matrices. This research contributes to developing new materials with tailored properties for various applications, from packaging to biomedical devices (Pehlert et al., 1997).
Antimicrobial and Antioxidant Properties
The synthesis of compounds with structures similar to ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate and their evaluation as antimicrobial and antioxidant agents demonstrates the potential of such chemicals in developing new treatments and preservatives. These studies contribute to the search for novel compounds that can combat microbial resistance and oxidative stress, relevant in pharmaceuticals and food preservation (Raghavendra et al., 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl N-[2-[(4-acetylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-5-26-19(25)21-17(24)15-10(2)12(4)27-18(15)20-16(23)14-8-6-13(7-9-14)11(3)22/h6-9H,5H2,1-4H3,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSBTOYBWJGZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)


![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)





![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

